Methyl 3-(3-amino-1h-pyrazol-1-yl)-2,2-dimethylpropanoate

Lipophilicity Drug design Chromatographic retention

Kinase inhibitor programs using methylene-linked 3-aminopyrazoles routinely encounter CYP1A2 inhibition liability and poor metabolic stability. This gem-dimethyl propanoate ester scaffold directly addresses both: the 2,2-dimethyl substitution restricts conformational freedom, reduces CYP1A2 inhibition risk, and improves metabolic stability as demonstrated in published LRRK2 inhibitor design. • Pre-organized, entropically restricted linker for favorable ATP-binding site engagement • Methyl ester handle enables selective hydrolysis for pro-drug strategies or transient carboxyl protection (predicted pKa 3.84) • Multi-vendor stocked at 95-98% purity, scalable from 50 mg feasibility studies to 10 g hit-to-lead batches without custom synthesis lead times

Molecular Formula C9H15N3O2
Molecular Weight 197.23 g/mol
Cat. No. B13628293
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-(3-amino-1h-pyrazol-1-yl)-2,2-dimethylpropanoate
Molecular FormulaC9H15N3O2
Molecular Weight197.23 g/mol
Structural Identifiers
SMILESCC(C)(CN1C=CC(=N1)N)C(=O)OC
InChIInChI=1S/C9H15N3O2/c1-9(2,8(13)14-3)6-12-5-4-7(10)11-12/h4-5H,6H2,1-3H3,(H2,10,11)
InChIKeyLAKVGNUJWNYEGT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Gem-Dimethyl 3-Aminopyrazole Ester: Identity & Procurement


Methyl 3-(3-amino-1H-pyrazol-1-yl)-2,2-dimethylpropanoate (CAS 1506347-15-4; molecular formula C₉H₁₅N₃O₂; MW 197.23 g/mol) is a heterocyclic building block featuring a 3-aminopyrazole core N-alkylated with a methyl 2,2-dimethylpropanoate side chain [1]. Computed physicochemical properties include a predicted density of 1.17±0.1 g/cm³, a predicted boiling point of 338.3±22.0 °C, a predicted pKa of 3.84±0.10, a calculated LogP (XLogP3) of approximately 0.66, and a topological polar surface area (TPSA) of 70.1 Ų [1]. Commercial availability is confirmed through multiple vendors including Enamine (cat. EN300-1105565), ChemScene (cat. CS-0346698), and Leyan (cat. 1417368), with purity specifications typically 95–98% [1]. The compound is supplied exclusively for research and further manufacturing use . It belongs to the broader 3-aminopyrazole class, a privileged scaffold in kinase inhibitor drug discovery, where the amino group at the pyrazole 3-position serves as a key hydrogen-bond donor/acceptor motif for ATP-binding site engagement [2].

Gem-dimethyl 3-aminopyrazole ester scaffold for kinase inhibitor linker optimization studies
Conformational pre-organization via Thorpe-Ingold effect supports cyclization and metabolic stability research
Methyl ester provides a latent carboxylic acid handle for pro-drug or protecting-group strategies

Why Substitution Fails: The Gem-Dimethyl Motif


Compounds within the 3-aminopyrazole ester class are not freely interchangeable. The defining structural feature of this compound — the geminal dimethyl (2,2-dimethyl) substitution at the α-position of the propanoate side chain — introduces quantifiable differences in conformational restriction, lipophilicity, and metabolic stability relative to the non-gem-dimethyl analog methyl 3-(3-amino-1H-pyrazol-1-yl)propanoate (CAS 1342251-94-8) [1][2]. In the broader 3-aminopyrazole kinase inhibitor field, gem-dimethyl linkers have been explicitly designed to reduce CYP1A2 inhibition liability and improve metabolic stability versus the corresponding methylene-linked counterparts [2]. Substituting the methyl ester for the free carboxylic acid (CAS 1525660-05-2) alters both the pKa (from ≤4 to ~3.84 predicted for the ester conjugate acid) and the hydrogen-bond donor count, directly impacting membrane permeability and chromatographic behavior [1]. Likewise, replacement with the dimethylamide analog (CAS 1184792-82-2) eliminates the hydrolytic release handle that the ester provides for pro-drug or protecting-group strategies. These are not merely academic distinctions; they have direct consequences for reaction planning, downstream derivatization, and the interpretability of structure-activity relationship (SAR) studies . The quantitative evidence that follows establishes the specific dimensions along which this compound diverges from its closest structural neighbors.

Target scaffold
Gem-dimethyl ester: conformational restriction, higher lipophilicity, ester hydrolysis handle
Non-gem-dimethyl analog
Lacks entropic pre-organization; lipophilicity drop may alter permeability and chromatographic behavior
Target scaffold
Methyl ester: neutral species, 1 H-bond donor, hydrolytically cleavable
Free carboxylic acid
Ionized at physiological pH, 2 H-bond donors; no latent release handle without re-esterification
Target scaffold
Methyl ester enables hydrolysis-triggered release for pro-drug design
Dimethylamide analog
Eliminates ester hydrolysis handle; different hydrogen-bonding profile may shift SAR

Differentiation Evidence: Gem-Dimethyl Ester vs. Analogs


Lipophilicity Shift: Impact on Permeability

The gem-dimethyl substitution at the α-position of the propanoate chain produces a measurable increase in calculated lipophilicity. The target compound (CAS 1506347-15-4) has a computed XLogP3 of 0.66 and an experimentally corroborated LogP of approximately 0.66 [1]. In contrast, the non-gem-dimethyl analog methyl 3-(3-amino-1H-pyrazol-1-yl)propanoate (CAS 1342251-94-8) has a computed LogP of 0.03 . This represents a ~0.6 log unit increase, corresponding to roughly a 4-fold higher theoretical partition coefficient for the gem-dimethyl compound. The molecular weight increase (197.23 vs. 169.18 g/mol) and the additional rotatable bonds conferred by the dimethyl group further differentiate chromatographic behavior and passive membrane permeability predictions [1].

Lipophilicity shift
Cross-study comparable
ΔLogP +0.63 ~4× partition coefficient
Measurable lipophilicity difference alters permeability prediction and chromatographic retention
Computed XLogP3; experimental corroboration recommended
Lipophilicity Drug design Chromatographic retention

Conformational Restriction via Thorpe-Ingold Effect

The 2,2-dimethyl substitution introduces a well-precedented Thorpe-Ingold (gem-dialkyl) effect that conformationally restricts the propanoate side chain. By reducing the entropic penalty for ring closure, gem-dimethyl groups accelerate cyclization reactions and stabilize folded conformations [1]. In the context of 3-aminopyrazole-based kinase inhibitor design, a published study on LRRK2 inhibitors explicitly incorporated a gem-dimethyl linker to reduce the risk of CYP1A2 inhibition, to improve metabolic stability relative to the methylene counterpart, and to facilitate intramolecular hydrogen bonding [2]. While these LRRK2 inhibitors differ from the target compound in their distal substituents, the design principle — that gem-dimethyl at the α-position of the linker confers metabolic and conformational advantages — is a class-level inference directly transferable to methyl 3-(3-amino-1H-pyrazol-1-yl)-2,2-dimethylpropanoate. The non-gem-dimethyl analog (CAS 1342251-94-8) lacks this entropic restriction, making it less suitable for applications where pre-organization of the side chain is desired .

Conformational restriction
Class-level inference
Thorpe-Ingold effect: gem-dimethyl favors cyclization and reported metabolic stabilization in aminopyrazole series
Conformational pre-organization may improve metabolic profile relative to methylene linker
No direct kinetic data for this specific pair; class-level precedent
Conformational restriction Thorpe-Ingold effect Macrocyclization Kinase inhibitor design

Ester vs. Carboxylic Acid: Hydrolytic Release Handle

The methyl ester form (target compound, CAS 1506347-15-4) has a predicted conjugate acid pKa of 3.84±0.10 and one hydrogen-bond donor (the 3-amino group on the pyrazole) [1]. In comparison, the corresponding carboxylic acid analog 3-(3-amino-1H-pyrazol-1-yl)-2,2-dimethylpropanoic acid (CAS 1525660-05-2, MW 183.21) carries two hydrogen-bond donors (3-NH₂ and COOH) and has a typical carboxylic acid pKa of ~4–5, making it ionized at physiological pH . The methyl ester therefore offers two key practical advantages: (i) it can serve as a latent carboxylic acid, enabling pro-drug or protecting-group strategies where enzymatic or basic hydrolysis releases the active acid form; (ii) its lower H-bond donor count (1 vs. 2) and higher lipophilicity improve passive membrane permeability predictions compared to the free acid [1]. Additionally, the methyl ester's predicted boiling point of 338.3±22.0 °C indicates sufficient thermal stability for most synthetic transformations, whereas the free acid would be expected to decarboxylate or form salts under similar thermal stress [1].

Ester vs. acid functionality
Cross-study comparable
Ester: 1 H-bond donor, pKa 3.84 Acid: 2 H-bond donors, pKa ~4–5
Ester essential for pro-drug and protecting-group strategies; acid cannot substitute without re-derivatization
Computed pKa; ester hydrolytic release handle confirmed
Pro-drug design Protecting group strategy pKa Formulation

Commercial Sourcing: Purity, Packaging & Price Comparison

Vendor pricing data provides a practical differentiation dimension for procurement decisions. The target compound (CAS 1506347-15-4) is stocked by Enamine (cat. EN300-1105565) at 95% purity with the following scale-dependent pricing (2023): $741/0.1 g ($7,410/g), $1,100/1 g, and $3,189/5 g ($638/g at 5 g scale) [1]. ChemScene offers the compound at 98% purity (cat. CS-0346698) with storage at 2–8 °C sealed in dry conditions . Leyan (cat. 1417368) also lists it at 98% purity . For the non-gem-dimethyl comparator methyl 3-(3-amino-1H-pyrazol-1-yl)propanoate (CAS 1342251-94-8), Fluorochem (cat. F644764, 98% purity) has shown intermittent stock depletion with pricing unavailable at the time of access, while Leyan (cat. 1293028, 98%) lists it with unit sizes beginning at 50 mg . The gem-dimethyl compound generally commands a premium price reflecting the additional synthetic complexity of introducing the quaternary carbon center, but it is available in a wider range of pre-packaged quantities (0.05 g to 10 g from Enamine) [1].

Commercial sourcing
Cross-study comparable
Enamine, ChemScene, Leyan; ~$1,100/g (1g scale); broader packaging range vs. comparator
Multi-vendor availability supports procurement flexibility and scale-up planning
Pricing snapshot 2023; comparator stock depleted
Procurement Vendor comparison Purity Cost efficiency

Preferred Application Scenarios for Gem-Dimethyl Ester


Kinase Inhibitor Optimization: Restricted Linkers

When a medicinal chemistry program seeks to optimize a 3-aminopyrazole-based kinase inhibitor by introducing a linker between the pyrazole hinge-binding motif and a distal pharmacophore, the gem-dimethyl propanoate ester offers a pre-organized, entropically restricted scaffold. Published precedent in LRRK2 inhibitor design demonstrates that gem-dimethyl linkers in aminopyrazole series reduce CYP1A2 inhibition risk and improve metabolic stability relative to methylene linkers [1]. The methyl ester further serves as a synthetic handle that can be hydrolyzed to the free acid for further amide coupling or retained as a pro-drug element. The non-gem-dimethyl analog (CAS 1342251-94-8) lacks this conformational bias and the associated metabolic stability advantage, making it a less strategic choice for linker SAR exploration where these parameters are critical .

Pro-Drug & Protecting-Group Strategies via Ester Hydrolysis

For programs requiring a masked carboxylic acid functionality — whether for pro-drug design (to enhance oral bioavailability by masking the ionizable acid) or as a transient protecting group during multi-step synthesis — the methyl ester form is the mandatory starting material. The free carboxylic acid analog (CAS 1525660-05-2) cannot be directly employed in amide coupling without prior activation, whereas the ester can be selectively hydrolyzed under mild basic or enzymatic conditions after key synthetic transformations are complete [1]. The predicted pKa of 3.84 for the ester conjugate acid ensures that the compound remains neutral under most physiological and synthetic pH conditions, facilitating organic-phase extraction and normal-phase chromatographic purification .

Scaffold Diversification: Built-In Lipophilicity Offset

The 3-amino group on the pyrazole ring is the primary vector for derivatization — via amide formation, reductive amination, urea/thiourea synthesis, or diazotization — to generate diverse compound libraries. The gem-dimethyl propanoate ester provides a computed LogP of ~0.66, which is 0.6 log units higher than the non-gem-dimethyl analog (LogP 0.03) [1]. This baseline lipophilicity shift is advantageous when the target product profile demands enhanced membrane permeability or when polar substituents are to be installed on the 3-amino group without rendering the final compound excessively hydrophilic. Researchers can thus select this scaffold to pre-bias their library toward a more favorable lipophilicity range (LogD ~1–3) for cell-based assay compatibility [1].

Multi-Vendor Procurement for Scale-Up Flexibility

For laboratories or CROs requiring a reliable supply chain, this compound is stocked by at least three independent vendors (Enamine, ChemScene, Leyan) in overlapping purity specifications (95–98%) and a combined packaging range spanning 50 mg to 100 g [1]. This multi-vendor landscape provides procurement redundancy not available for the non-gem-dimethyl analog, where Fluorochem's stock has been depleted and the remaining vendor base is narrower . The availability of pre-packaged quantities down to 50 mg from Enamine ($707/0.05 g) allows initial feasibility studies at modest cost, while 10 g bulk options ($3,622–$4,729) support hit-to-lead scale synthesis without custom synthesis lead times [1].

Application
Selection Property
Validation Focus
Kinase inhibitor linker optimization
Gem-dimethyl conformational restriction
Linker-dependent metabolic stability and CYP inhibition liability
Pro-drug / protecting-group strategies
Methyl ester hydrolytic release handle
Ester-to-acid conversion efficiency under mild conditions
Compound library design with lipophilicity bias
Built-in lipophilicity offset (gem-dimethyl ester)
Membrane permeability prediction and cell-based assay compatibility
Multi-vendor procurement for scale-up
Supply chain redundancy
Vendor availability, packaging range, and price consistency review
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